1-Bromo-3-((S-methylsulfonimidoyl)methyl)benzene
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Overview
Description
1-Bromo-3-((S-methylsulfonimidoyl)methyl)benzene is a chemical compound with the molecular formula C7H8BrNO2S. It is characterized by a bromine atom and a sulfonimidoyl group attached to a benzene ring. This compound has garnered attention in various fields of research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-((S-methylsulfonimidoyl)methyl)benzene can be synthesized through several methods, including the bromination of 3-(S-methylsulfonimidoyl)methylbenzene followed by purification steps to isolate the desired product. The reaction conditions typically involve the use of bromine in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors, where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity of the final product. Continuous flow processes and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-((S-methylsulfonimidoyl)methyl)benzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in an acidic or neutral medium.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles like sodium methoxide (NaOCH3) or potassium iodide (KI) in polar aprotic solvents.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions and reagents used.
Reduction: Reduction reactions typically yield the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can result in the formation of various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-3-((S-methylsulfonimidoyl)methyl)benzene has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Bromo-3-((S-methylsulfonimidoyl)methyl)benzene exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonimidoyl group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
1-Bromo-3-((S-methylsulfonimidoyl)methyl)benzene is unique due to its specific structural features, such as the presence of both bromine and sulfonimidoyl groups on the benzene ring Similar compounds include 1-Bromo-4-((S-methylsulfonimidoyl)methyl)benzene and other brominated sulfonimidoyl derivatives
Properties
IUPAC Name |
(3-bromophenyl)methyl-imino-methyl-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNOS/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVVVKTZIDINMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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